![molecular formula C16H15N3O B2616512 6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 902045-53-8](/img/structure/B2616512.png)
6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity . The synthesis of these compounds has been widely studied, and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
A study explored the anti-inflammatory properties of various pyrazolo[1,5-a]pyrimidine derivatives. The research highlighted the relationship between structural modifications of these compounds and their anti-inflammatory effects. It was discovered that specific changes in the molecular structure led to high anti-inflammatory activity, with some compounds exhibiting better therapeutic indices than reference drugs like phenylbutazone and indomethacin. Importantly, these compounds were found to be devoid of ulcerogenic activity, which is a significant advantage over many conventional anti-inflammatory drugs (Auzzi et al., 1983).
Synthesis and Reactivity
Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidines and their reactivity. This research is crucial for understanding how to effectively produce and manipulate these compounds for various applications, including medicinal chemistry (Bruni et al., 1994). Additionally, the study of the thermal rearrangement of pyrazolo[1,5-a]pyrimidine derivatives provided insights into their chemical behavior under different conditions, which can be vital for their practical applications in scientific research (Makisumi, 1963).
Biological Activities
Research on various pyrazolo[1,5-a]pyrimidine derivatives has shown a range of biological activities. For instance, studies have demonstrated their potential as anti-cancer, antimicrobial, and anti-inflammatory agents. This versatility in biological activities makes these compounds significant in the development of new therapeutic agents (Jiu-fu et al., 2015). Moreover, the exploration of these compounds in drug design, backed by computational chemistry approaches like density functional theory (DFT) calculations, further underscores their importance in medicinal chemistry (Farag & Fahim, 2019).
Synthesis Methods
Developing efficient synthesis methods for pyrazolo[1,5-a]pyrimidines is crucial for their application in scientific research. Studies have explored various synthesis techniques, including solvent-free methods, which offer advantages in terms of environmental friendliness and cost-effectiveness (Quiroga et al., 2008).
Structural Analysis
Investigations into the crystal and molecular structure of pyrazolo[1,5-a]pyrimidine derivatives provide essential information about their physical and chemical properties, which is vital for their application in drug development and other scientific areas (Denislamova et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidine derivatives, have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
It is plausible that it interacts with its targets in a manner similar to other pyrazolo[1,5-a]pyrimidine derivatives, which inhibit their targets, preventing them from performing their normal functions .
Biochemical Pathways
Given the potential inhibition of cdk2, it could affect cell cycle regulation pathways .
Result of Action
Similar compounds have shown antifungal activities against phytopathogenic fungi .
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-3-7-13-11(2)18-15-14(10-17-19(15)16(13)20)12-8-5-4-6-9-12/h3-6,8-10,17H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFFUAVWMXPFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide](/img/structure/B2616431.png)
![2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B2616433.png)

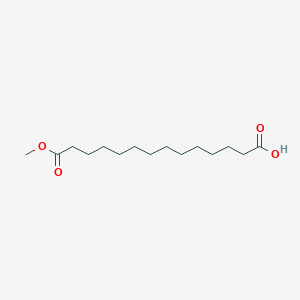
![3,3,4,4-tetramethyl-1-({methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)azetidin-2-one](/img/structure/B2616436.png)
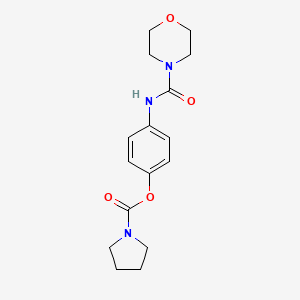
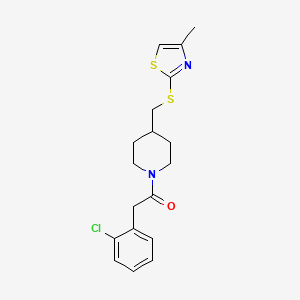
![Methyl 2-[2-(dimethylsulfamoyl)-4,5-dimethoxyphenyl]acetate](/img/structure/B2616442.png)
![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide](/img/structure/B2616443.png)
![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2616444.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2616445.png)
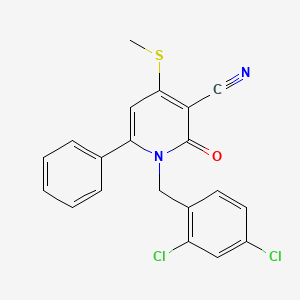
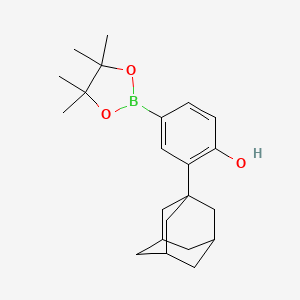
![4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2616450.png)
